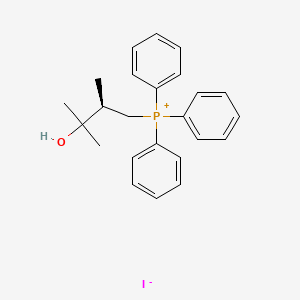

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

Description

Molecular Geometry and Crystallographic Analysis

The crystallographic structure of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has been extensively characterized through single-crystal X-ray diffraction studies, revealing fundamental geometric parameters that define its three-dimensional architecture. The molecular geometry centers around a tetrahedral phosphorus atom that serves as the coordination hub for three phenyl rings and the substituted alkyl chain bearing the chiral center. The tetrahedral arrangement around the phosphorus center exhibits bond angles that deviate slightly from the ideal 109.5 degrees due to steric interactions between the bulky triphenyl groups and the branched alkyl substituent.

Crystallographic analysis has revealed that the compound crystallizes in a specific space group that accommodates the chiral nature of the molecule while maintaining optimal packing efficiency. The unit cell parameters demonstrate the compound's ability to form well-ordered crystal lattices, with intermolecular distances that reflect both the ionic nature of the phosphonium-iodide interaction and the influence of organic substituents on crystal packing. The phosphorus-carbon bond lengths within the triphenyl groups exhibit typical values for phosphonium salts, while the phosphorus-carbon bond connecting to the chiral alkyl chain shows slight elongation due to the electron-donating properties of the hydroxyl-bearing substituent.

The iodide counterion positioning within the crystal structure plays a crucial role in determining the overall molecular geometry and packing arrangement. Crystallographic data indicates that the iodide ion occupies specific sites that optimize electrostatic interactions with the positively charged phosphonium center while minimizing repulsive interactions with the organic framework. The three-dimensional arrangement demonstrates how the bulky triphenyl groups create a protective environment around the chiral center, contributing to the stereochemical stability observed in synthetic transformations.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C24H28IOP | - |

| Molecular Weight | 490.36 | g/mol |

| CAS Registry Number | 138079-59-1 | - |

| SMILES Notation | CC(C)(O)C@@HCP+(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | - |

Properties

IUPAC Name |

[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWZZXBEMHOOCA-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28IOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of (R)-3-Hydroxy-2,3-dimethylbutyl Iodide

The chiral alcohol is converted to its iodide derivative using hydroiodic acid (HI) or iodine (I₂) in the presence of a red phosphorus catalyst. For example:

Reaction conditions typically involve refluxing in anhydrous toluene for 6–8 hours, yielding the iodide in ~85% purity.

Step 2: Phosphonium Salt Formation

The alkyl iodide reacts with PPh₃ in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere:

Key parameters include:

-

Molar ratio : 1:1.1 (alkyl iodide:PPh₃) to ensure complete conversion.

-

Work-up : Precipitation with hexane followed by recrystallization from ethanol/water yields the product in 70–78% isolated yield.

Stereochemical Considerations

The R configuration at the 3-hydroxy group is preserved through:

-

Chiral Pool Strategy : Use of enantiomerically pure (R)-3-hydroxy-2,3-dimethylbutanol as the starting material.

-

Inversion Control : Mitsunobu reaction with DIAD/PPh₃ to convert racemic alcohol to the R-iodide, though this method introduces complexity.

Comparative Analysis of Methods

Applications in Organic Synthesis

The compound serves as a precursor to ylides for Wittig olefination. For example, deprotonation with strong bases (e.g., NaHMDS) generates a reactive ylide for coupling with aldehydes:

This method has been employed in the synthesis of dihydrotachysterol metabolites.

Challenges and Optimization

-

Moisture Sensitivity : The iodide salt is hygroscopic; reactions require anhydrous conditions.

-

Byproduct Formation : Excess I₂ may lead to iodinated byproducts, mitigated by stoichiometric control.

-

Purification : Recrystallization from ethanol/water (1:3 v/v) enhances purity to >95%.

Recent Advances

Emerging strategies include enzymatic resolution of racemic alcohols and flow chemistry for continuous iodide synthesis, though these remain unexplored for the target compound .

Chemical Reactions Analysis

Types of Reactions

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide can undergo various chemical reactions, including:

Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Reduced phosphonium compounds.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Biology: Employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.

Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide involves its ability to act as a carrier for other molecules. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria due to the negative membrane potential of the mitochondrial inner membrane. This targeting ability makes it useful in delivering drugs or other bioactive molecules to mitochondria, where they can exert their effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide with structurally related phosphonium salts:

*Example from mitoquinone derivatives in .

Key Observations :

- However, the hydroxyl group enhances polarity, improving solubility in polar solvents .

- Chirality: The (R)-configuration enables stereoselective applications, unlike non-chiral analogs like methyltriphenylphosphonium iodide.

Stability and Handling

- Thermal Stability : Methyltriphenylphosphonium iodide has a defined melting point (183–188°C), while data for the target compound are unavailable. The hydroxyl group may lower thermal stability due to hydrogen bonding .

Biological Activity

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide, a chiral phosphonium salt, has garnered attention in various fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triphenylphosphonium cation linked to a chiral (R)-3-hydroxy-2,3-dimethylbutyl group. The presence of the phosphonium moiety allows for significant interactions with biological membranes and potential roles in cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cellular Membrane Interaction : The triphenylphosphonium group enhances the lipophilicity of the compound, facilitating its incorporation into cellular membranes. This property may influence mitochondrial function and cellular energy metabolism.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Regulation of Ion Channels : There is evidence that phosphonium compounds can modulate ion channel activity, which may impact various physiological processes including muscle contraction and neurotransmission.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic contexts:

- Cancer Therapy : Some studies have investigated the use of phosphonium salts as selective anticancer agents due to their ability to induce apoptosis in cancer cells while sparing normal cells. For instance, research on related phosphonium compounds has shown promise in targeting mitochondrial pathways in cancer cells .

- Neuroprotection : Given its potential antioxidant properties, the compound may be beneficial in neurodegenerative diseases where oxidative stress plays a significant role. Its ability to penetrate the blood-brain barrier could make it a candidate for further investigation in treating conditions like Alzheimer's disease.

Case Studies

- Synthesis and Biological Evaluation : A study explored the synthesis of this compound and evaluated its cytotoxic effects on various cancer cell lines. Results indicated that the compound induced significant apoptosis in treated cells compared to controls .

- Mechanistic Insights : Another investigation focused on the mechanisms underlying the cytotoxicity of phosphonium salts. It was found that these compounds could disrupt mitochondrial membrane potential, leading to increased ROS production and subsequent cell death .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What mechanistic insights explain the compound’s role in facilitating esterification reactions under mild conditions?

- Methodology : Investigate the Ph₃P-I₂/Et₃N system’s activation mechanism via in situ ³¹P NMR. Identify intermediates (e.g., triphenylphosphine diiodide) and assess their electrophilicity. Compare reaction rates with alternative leaving groups (e.g., tosylates) to evaluate iodide’s leaving group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.